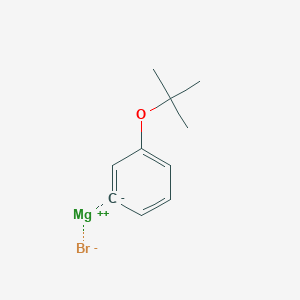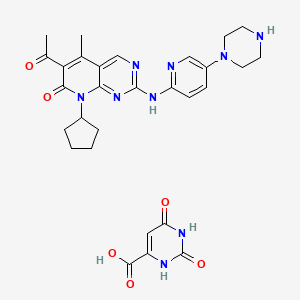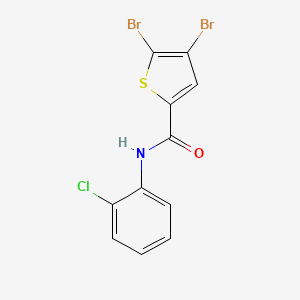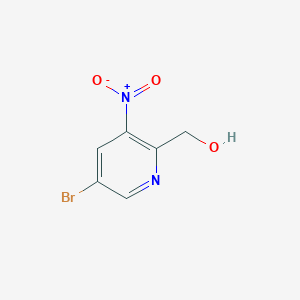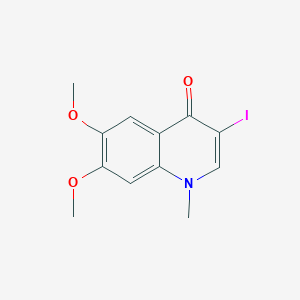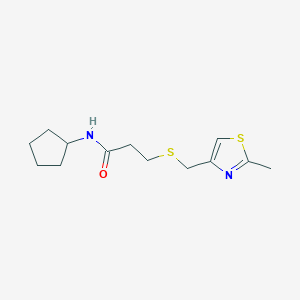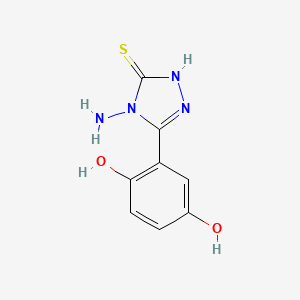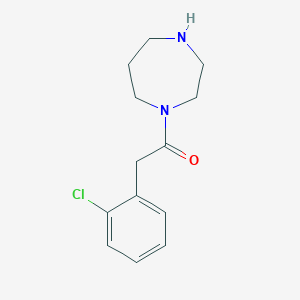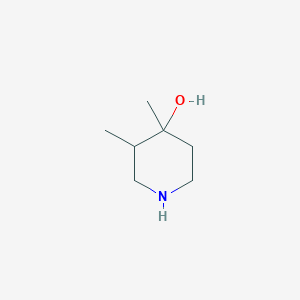
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a sec-butyl group attached to a propanamide backbone, which is further connected to a 2,5-dioxopyrrolidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of sec-butylamine with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is optimized to minimize costs and environmental impact while maximizing productivity.
化学反应分析
Types of Reactions
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or other derivatives.
Substitution: The sec-butyl group or other parts of the molecule can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学研究应用
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals or as an active ingredient in formulations targeting specific diseases.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of polymers, coatings, and specialty chemicals.
作用机制
The mechanism by which n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, altering protein conformation, or affecting signal transduction processes.
相似化合物的比较
Similar Compounds
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)pentanamide
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)hexanamide
Uniqueness
Compared to similar compounds, n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide stands out due to its specific chain length and the positioning of functional groups. These structural differences can influence its reactivity, stability, and interactions with other molecules, making it uniquely suited for certain applications. For instance, the propanamide backbone may confer distinct solubility and binding properties compared to butanamide or pentanamide analogs.
属性
分子式 |
C11H18N2O3 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
N-butan-2-yl-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C11H18N2O3/c1-3-8(2)12-9(14)6-7-13-10(15)4-5-11(13)16/h8H,3-7H2,1-2H3,(H,12,14) |
InChI 键 |
ZQFDIHVFESHHJK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC(=O)CCN1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


